5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is an organic compound notable for its structural complexity and potential applications in medicinal chemistry and organic synthesis. It features a bromine atom at the 5-position of a pyridine ring, along with a dimethylaminoethyl side chain and a methyl group. This compound is classified under the category of brominated pyridine derivatives, which are known for their diverse biological activities and utility in chemical synthesis.
The compound can be synthesized through a series of reactions starting from pyridine, specifically involving bromination, alkylation, and methylation processes. Its molecular formula is C10H14BrN3, and it is identified by the CAS number 1342983-54-3.
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine belongs to the class of heterocyclic compounds, specifically pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. This compound's unique substitutions allow it to participate in various chemical reactions, making it significant in both research and industrial applications.
The synthesis of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine typically involves three main steps:
The synthesis requires careful control of reaction conditions such as temperature and time to ensure high yields and purity. Typical solvents used include dichloromethane or acetic acid for bromination, while dimethylformamide or ethanol may be used for alkylation reactions.
The compound has a molecular weight of approximately 256.14 g/mol. Its melting point and boiling point have not been extensively documented but can be inferred from similar compounds in its class.
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine can undergo several types of chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products. For example, nucleophilic substitutions often require polar aprotic solvents for effective reaction rates.
The mechanism of action for 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine involves its interaction with specific biological targets such as enzymes or receptors. The dimethylaminoethyl group enhances binding affinity to these targets, while the bromine atom can facilitate halogen bonding, stabilizing interactions.
Upon binding to target proteins or enzymes, this compound may modulate biological pathways relevant to neurological disorders or other therapeutic areas. Its efficacy is influenced by factors such as concentration, environmental conditions, and specific biological contexts .
While specific physical properties like melting point or solubility are not extensively documented for this compound, it is generally expected to be solid at room temperature due to its structural characteristics.
The chemical properties include:
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine has several significant applications:
This compound's unique structure and reactivity make it valuable across various scientific fields, particularly in drug discovery and development.
Structurally, 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine (C₁₀H₁₅BrN₃; molecular weight: 257.16 g/mol) belongs to the 6-aminopyridine subclass, characterized by an amino group at the 2-position relative to the pyridine nitrogen. X-ray crystallography studies of closely related compounds, such as nickel(II) complexes with brominated pyridine-amine ligands, reveal that the bromine atom occupies the meta position relative to the annular nitrogen, while the tertiary amine side chain adopts an extended conformation, facilitating intramolecular interactions or coordination events [5]. Key structural features include:
Table 1: Structural Analogs and Key Properties [1] [2] [8]
Compound Name | Molecular Formula | Key Structural Features | Role/Application |
---|---|---|---|
5-Bromo-N,N-diethylpyridin-2-amine | C₉H₁₃BrN₂ | Diethylamino group; Bromine at C5 | Synthetic intermediate; TLR modulator precursor |
5-Bromo-N,3-dimethylpyridin-2-amine | C₇H₉BrN₂ | N-Methyl, C3-Methyl; Bromine at C5 | Ozenoxacin impurity; Antibacterial intermediate |
N-[5-bromo-2-methylpyridin-3-yl]acetamide | C₈H₉BrN₂O | Acetamide at C3; Bromine at C5 | Suzuki coupling precursor |
5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide | C₁₈H₂₁BrN₄O | Acridine-pyr idine hybrid; Tertiary aminoethyl chain | DNA-intercalating agent prototype |
This scaffold occupies a critical niche in modern drug discovery by enabling three strategic approaches:
Targeted Library Synthesis via Cross-Coupling: The C-Br bond serves as a diversification point for generating focused libraries. Suzuki-Miyaura reactions with diverse boronic acids introduce biaryl motifs relevant to kinase inhibition (e.g., analogous to imatinib-type scaffolds) [4]. Buchwald-Hartwig amination facilitates the installation of secondary amines for targeting G-protein-coupled receptors (GPCRs). For example, coupling with protected diamines followed by deprotection yields compounds evaluated as TLR8 modulators, as evidenced by patent WO2022143985A1 describing pyridin-2-amine derivatives in immune oncology [9].
Cationic Polymer Design for Nucleic Acid Delivery: The tertiary amine’s protonation capability is exploited in non-viral gene delivery systems. Polymers incorporating 2-(dimethylamino)ethyl methacrylate (DMAEMA) – structurally related to the side chain in this scaffold – condense plasmid DNA via electrostatic interactions, forming nanoparticles (~50-200 nm) suitable for cellular uptake. These polymers exhibit transfection efficiencies dependent on molecular weight and amine/DNA ratios (w/w), demonstrating the scaffold’s utility in biomaterial science [7].
Allosteric Modulator Development: Structural analogs, particularly 6-substituted pyridin-2-ones, have shown promise as positive allosteric modulators (PAMs) for NMDA receptors (e.g., GluN2A PAMs for cognitive impairment). The brominated scaffold allows late-stage introduction of PAM-optimizing substituents via cross-coupling or amination [10].
Table 2: Drug Discovery Applications Enabled by the Scaffold [4] [7]
Application Area | Chemical Transformation | Biological Target/Outcome | Reference Example |
---|---|---|---|
Kinase Inhibitor Development | Suzuki coupling with heteroaryl boronic acids | PDGFR, c-KIT inhibition; Antiproliferative activity | Imatinib-like hybrids [4] |
Immuno-oncology Agents | Buchwald-Hartwig with aminoheterocycles | Toll-like receptor 8 (TLR8) agonism; Cytokine induction | WO2022143985A1 compounds [9] |
Polymeric Gene Delivery | Polymerization of DMAEMA monomers | DNA condensation; In vitro transfection of COS-7 cells | Polyplexes with ~20-40% transfection efficiency [7] |
Neurotherapeutics | Introduction of PAM-optimizing groups | GluN2A NMDA receptor potentiation; Long-term potentiation (LTP) | 6-Methylpyridin-2-one derivatives [10] |
Molecular hybridization strategies leveraging this scaffold create pharmacologically advantaged entities by merging complementary pharmacophores:
Hybridization with Acridine Systems: Covalent linkage of the brominated pyridine-amine moiety to aminoacridine carboxamides yields DNA-intercalating agents exemplified by 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (DrugBank ID: DB02390). This hybrid exploits the pyridine’s metal-coordination capability and the acridine’s planar intercalation, demonstrating enhanced cytotoxicity through dual-mode DNA binding and topoisomerase inhibition .
Integration into Schiff Base Metal Complexes: The tertiary amine and pyridyl nitrogen can coordinate transition metals, forming bioactive complexes. For instance, nickel(II) complexes derived from Schiff bases of related brominated pyridin-amines exhibit defined square-planar geometries confirmed by X-ray diffraction (e.g., P21/c space group, β = 95.564°). These complexes leverage the scaffold’s bidentate coordination capacity for antimicrobial or catalytic applications [5].
Creation of Multi-Target-Directed Ligands (MTDLs): Sequential functionalization—bromine replacement followed by side-chain modification—enables MTDLs targeting neurodegenerative pathways. For example, introducing cholinesterase-inhibiting motifs (e.g., benzylpiperidine) alongside NMDA receptor-binding elements creates hybrids addressing both cholinergic deficit and excitotoxicity in Alzheimer’s models. The ethyl linker facilitates spatial separation of pharmacophores without electronic interference [9] [10].
Table 3: Molecular Hybridization Strategies and Outcomes [5] [9]
Hybridization Approach | Resulting Compound Class | Mechanistic Advantage | Biological Evidence |
---|---|---|---|
Acridine-Pyridine Conjugation | DNA-Intercalating Carboxamides | Dual intercalation (acridine) & DNA minor groove binding (flexible side chain) | Enhanced topoisomerase II inhibition vs. parent acridines |
Schiff Base Metal Complexation | Ni(II)/Cu(II) Complexes with Pyridine-Amine Ligands | Defined geometry for targeted protein binding or redox catalysis | Crystallographically characterized complexes; Antimicrobial activity [5] |
TLR8 Modulator Hybridization | Pyridine-2-amine linked to heterocyclic agonists | Optimal basicity for endosomal TLR8 activation; Enhanced cytokine (IL-12, IFN-α) production | Patent claims of nanomolar potency in human PBMC assays [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: